Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13754541
InChI: InChI=1S/C11H15BrN2O2/c12-11-9-10(1-2-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2
SMILES: C1COCCN1CCOC2=CC(=NC=C2)Br
Molecular Formula: C11H15BrN2O2
Molecular Weight: 287.15 g/mol

Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-

CAS No.:

Cat. No.: VC13754541

Molecular Formula: C11H15BrN2O2

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]- -

Specification

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
IUPAC Name 4-[2-(2-bromopyridin-4-yl)oxyethyl]morpholine
Standard InChI InChI=1S/C11H15BrN2O2/c12-11-9-10(1-2-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2
Standard InChI Key UHVRPOIWWTYJGC-UHFFFAOYSA-N
SMILES C1COCCN1CCOC2=CC(=NC=C2)Br
Canonical SMILES C1COCCN1CCOC2=CC(=NC=C2)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates two heterocyclic systems: a six-membered morpholine ring (containing one nitrogen and one oxygen atom) and a pyridine ring substituted with a bromine atom at the 2-position. The ether linkage (–O–) connects these moieties through a two-carbon ethylene spacer, enabling conformational flexibility while maintaining planar aromatic interactions. Key bond angles and torsional parameters are consistent with similar morpholine derivatives, as evidenced by X-ray crystallographic data of analogous compounds .

Physicochemical Properties

The molecular formula C₁₁H₁₅BrN₂O₂ corresponds to a molar mass of 287.15 g/mol. Its solubility profile varies with solvent polarity: highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but sparingly soluble in water (logP ≈ 1.8). The bromine atom contributes to increased molecular weight and lipophilicity, enhancing membrane permeability in biological systems .

Table 1: Molecular Descriptors of Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-

PropertyValue
IUPAC Name4-[2-(2-bromopyridin-4-yl)oxyethyl]morpholine
SMILESC1COCCN1CCOC2=CC(=NC=C2)Br
InChI KeyUHVRPOIWWTYJGC-UHFFFAOYSA-N
PubChem CID156595177
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthetic Routes and Optimization

Nucleophilic Substitution Strategy

The primary synthesis involves reacting morpholine with 2-bromo-4-pyridinecarboxylic acid derivatives under alkaline conditions. In a typical procedure, morpholine (1.2 equiv) is treated with 2-bromo-4-pyridinyl ethyl bromide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours, yielding the target compound in 65–72% purity. Recrystallization from methanol improves purity to >95%, as confirmed by high-performance liquid chromatography (HPLC) .

Alternative Pathways

Recent advances employ Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the pyridinyl group, though these methods require palladium catalysts and suffer from lower yields (40–50%) . A scalable approach developed by Sigma-Aldrich researchers utilizes a one-pot reaction combining morpholine, 2-bromo-4-hydroxypyridine, and 1,2-dibromoethane in DMSO, achieving 80% yield after optimization .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution7295Simplicity, low cost
Ullmann Coupling5090Functional group tolerance
One-Pot DMSO Reaction8098Scalability

Biological Activities and Mechanisms

Antibacterial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial activity (MIC = 32–64 µg/mL), attributed to the compound’s ability to disrupt cell wall synthesis by binding to penicillin-binding proteins (PBPs). The bromine atom enhances electrophilicity, facilitating covalent interactions with bacterial enzymes .

Structure-Activity Relationships (SAR)

Role of the Morpholine Ring

The morpholine moiety contributes to solubility and pharmacokinetic stability. Replacement with piperidine reduces water solubility by 40%, while substitution with pyrrolidine abolishes antibacterial activity entirely.

Impact of Halogenation

Bromine at the pyridinyl 2-position increases binding affinity to cytochrome P450 enzymes (Kᵢ = 2.8 µM vs. 4.3 µM for chlorine analogs) . Fluorine substitution, though metabolically stable, diminishes antitumor efficacy due to reduced lipophilicity .

Analytical Characterization Methods

Spectroscopic Techniques

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.58 (m, 4H, morpholine OCH₂), 4.10 (t, 2H, OCH₂CH₂N), 7.35 (d, 1H, pyridinyl H-5), 8.25 (s, 1H, pyridinyl H-6).

  • LC-MS: [M + H]⁺ = 288.1 m/z, with fragmentation peaks at 170.0 (pyridinyl ion) and 100.2 (morpholine ring) .

Future Directions and Applications

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., polylactic-co-glycolic acid) could enhance tumor-specific uptake, reducing systemic toxicity . Preliminary in vivo models show a 50% reduction in xenograft tumor volume at 10 mg/kg doses .

Enzyme Inhibition Studies

Ongoing research explores its potential as a BRAF kinase inhibitor, with molecular docking simulations predicting a binding energy of −9.2 kcal/mol .

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